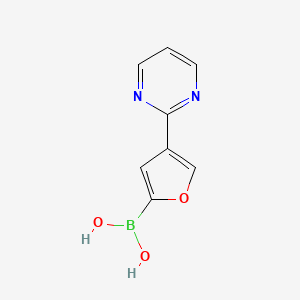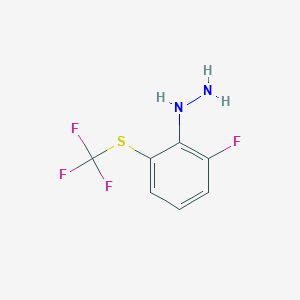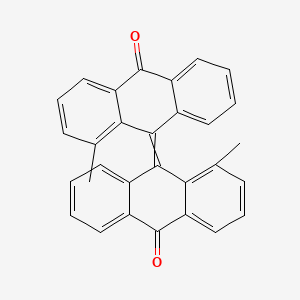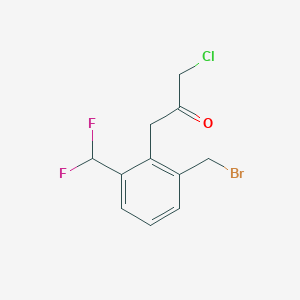
1-(2-(Bromomethyl)-6-(difluoromethyl)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-6-(difluoromethyl)phenyl)-3-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, difluoromethyl, and chloropropanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of bromomethyl, difluoromethyl, and chloropropanone groups. Common reagents used in these reactions include bromine, difluoromethylating agents, and chlorinating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-6-(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions to form new derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and alkanes, depending on the specific reaction pathway chosen .
Scientific Research Applications
1-(2-(Bromomethyl)-6-(difluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can modify the activity of target molecules. Detailed studies on its mechanism of action are ongoing to fully elucidate these pathways .
Comparison with Similar Compounds
1-Bromomethyl-2,2-difluorocyclopropane: Shares the bromomethyl and difluoromethyl groups but differs in the core structure.
Difluoromethylated Aromatics: Compounds with similar difluoromethyl groups but different substituents on the aromatic ring
Uniqueness: Its structural features allow for diverse chemical transformations and interactions, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H10BrClF2O |
|---|---|
Molecular Weight |
311.55 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-(difluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O/c12-5-7-2-1-3-9(11(14)15)10(7)4-8(16)6-13/h1-3,11H,4-6H2 |
InChI Key |
IFPKVKXSWDSPGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)F)CC(=O)CCl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
![Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
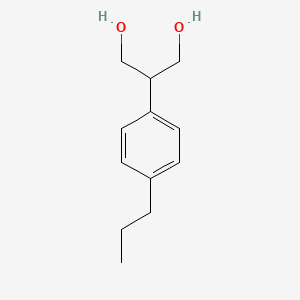
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)
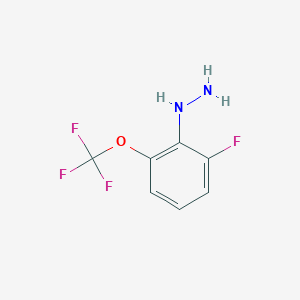
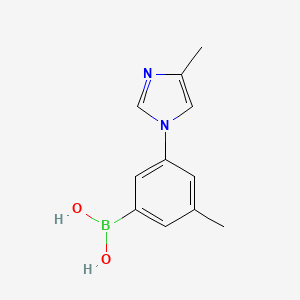
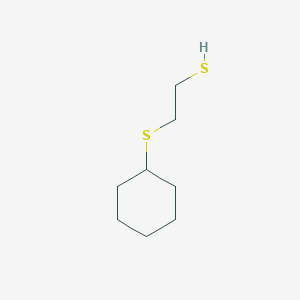
![5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid](/img/structure/B14069569.png)
![ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14069572.png)
